molecular formula C17H14O6 B5533927 methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B5533927
M. Wt: 314.29 g/mol
InChI Key: KLUDQWOJNQPPLB-UHFFFAOYSA-N
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Description

Methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic coumarin derivative featuring a benzo[c]chromen-6-one core substituted with a methoxy group at position 8 and an acetoxy methyl ester at position 2. Its structure combines a rigid aromatic system with a flexible ester side chain, enabling interactions with biological targets while modulating physicochemical properties like solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-3-5-12-13-6-4-11(22-9-16(18)21-2)8-15(13)23-17(19)14(12)7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDQWOJNQPPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds. This process forms the chromene core through a series of steps, including cyclization and oxidation . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzo[c]chromen-6-one scaffold is highly modifiable, with key variations observed in:

  • Ester Group Modifications: Ethyl vs. Methyl Esters: Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (Compound 2j, ) differs only in its ester group (ethyl vs. methyl). Benzyl Esters: Benzyl-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-acetate () introduces a bulkier benzyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Substituents on the Chromen Core: Methoxy vs. Methyl Groups: The 8-methoxy group in the target compound contrasts with 4-methyl derivatives (e.g., [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid, ). Halogenation: Chloro-substituted analogs (e.g., methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, ) exhibit enhanced electrophilicity, which could improve reactivity in covalent inhibition mechanisms .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%)
Methyl [(8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate C₁₈H₁₆O₇ ~340.34 8-OCH₃, 3-OCH₂CO₂CH₃ ≥95
Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j) C₁₈H₁₇O₆ 329.09 8-OCH₃, 3-OCH₂CO₂C₂H₅ 97.4
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid C₁₇H₁₆O₅ 298.30 4-CH₃, 3-OCH₂CO₂H 95
Benzyl-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-acetate C₂₂H₂₀O₅ 364.39 3-OCH₂CO₂C₆H₅ N/A
  • Lipophilicity and Bioavailability : Methyl esters generally exhibit lower logP values than ethyl or benzyl analogs, favoring improved aqueous solubility. However, ethyl esters may offer better tissue penetration due to moderate lipophilicity .
  • Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, generating acetic acid derivatives (e.g., ), which may limit oral bioavailability compared to bulkier tert-butyl esters () .

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